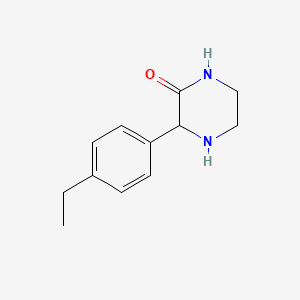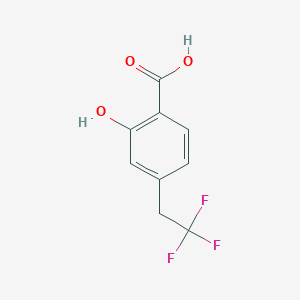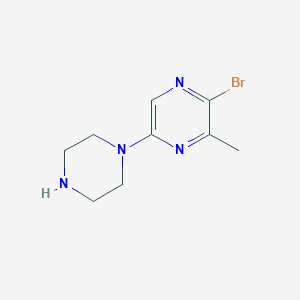
2-Bromo-3-methyl-5-piperazin-1-ylpyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-methyl-5-piperazin-1-ylpyrazine is a heterocyclic compound that contains a pyrazine ring substituted with a bromine atom, a methyl group, and a piperazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-methyl-5-piperazin-1-ylpyrazine typically involves the bromination of 3-methyl-5-piperazin-1-ylpyrazine. One common method is the reaction of 3-methyl-5-piperazin-1-ylpyrazine with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and precise control of reaction conditions are crucial for the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-3-methyl-5-piperazin-1-ylpyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The methyl group can be oxidized to a carboxylic acid or reduced to an alkane.
Cyclization Reactions: The piperazine moiety can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include 2-amino-3-methyl-5-piperazin-1-ylpyrazine, 2-thio-3-methyl-5-piperazin-1-ylpyrazine, and 2-alkoxy-3-methyl-5-piperazin-1-ylpyrazine.
Oxidation Reactions: The major product is 2-bromo-3-carboxy-5-piperazin-1-ylpyrazine.
Reduction Reactions: The major product is this compound.
Applications De Recherche Scientifique
2-Bromo-3-methyl-5-piperazin-1-ylpyrazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is employed in the development of advanced materials with specific electronic or optical properties.
Biological Research: It serves as a probe for studying biological processes and interactions at the molecular level.
Industrial Chemistry: It is used in the synthesis of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Bromo-3-methyl-5-piperazin-1-ylpyrazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and piperazine moiety play crucial roles in binding to the target sites, while the pyrazine ring provides structural stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-5-(piperazin-1-yl)pyrazine: Similar structure but lacks the methyl group.
3-Methyl-5-(piperazin-1-yl)pyrazine: Similar structure but lacks the bromine atom.
2-Bromo-3-methylpyrazine: Similar structure but lacks the piperazine moiety.
Uniqueness
2-Bromo-3-methyl-5-piperazin-1-ylpyrazine is unique due to the combination of the bromine atom, methyl group, and piperazine moiety, which confer specific chemical reactivity and biological activity. This combination allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C9H13BrN4 |
|---|---|
Poids moléculaire |
257.13 g/mol |
Nom IUPAC |
2-bromo-3-methyl-5-piperazin-1-ylpyrazine |
InChI |
InChI=1S/C9H13BrN4/c1-7-9(10)12-6-8(13-7)14-4-2-11-3-5-14/h6,11H,2-5H2,1H3 |
Clé InChI |
SMAMXLQEGDJNQU-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CN=C1Br)N2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(Acetylamino)-5-formylphenyl]acetic acid](/img/structure/B14847198.png)
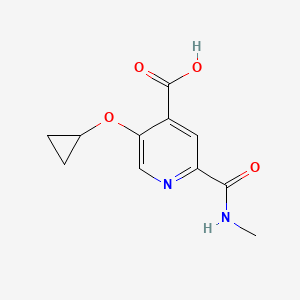
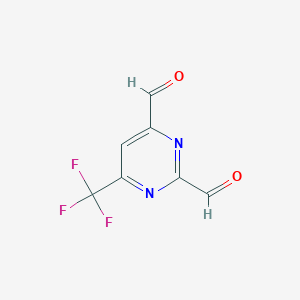

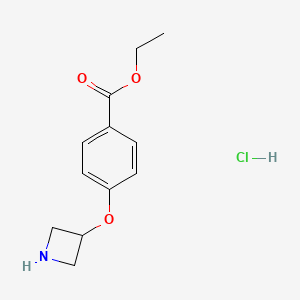

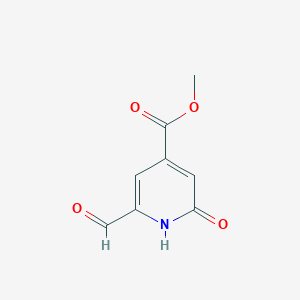
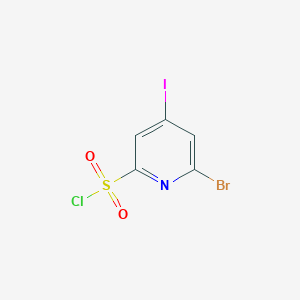

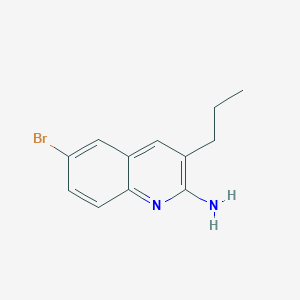
![1-[2-Methyl-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14847262.png)

